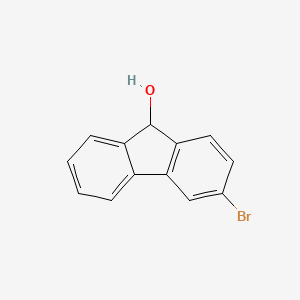

3-Bromo-9h-fluoren-9-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-9H-fluoren-9-ol: is an organic compound with the molecular formula C13H9BrO It is a derivative of fluorene, where a bromine atom is substituted at the third position and a hydroxyl group at the ninth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9H-fluoren-9-ol typically involves the bromination of 9H-fluoren-9-ol. One common method is the reaction of 9H-fluoren-9-ol with bromine in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9H-fluoren-9-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 3-Bromo-9H-fluorene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 3-Bromo-9H-fluoren-9-one.

Reduction: 3-Bromo-9H-fluorene.

Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-9H-fluoren-9-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorene derivatives, which are important in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-9H-fluoren-9-ol involves its interaction with various molecular targets. The hydroxyl group at the ninth position allows it to form hydrogen bonds with other molecules, while the bromine atom at the third position can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .

Comparison with Similar Compounds

9H-Fluoren-9-ol: Lacks the bromine atom at the third position, making it less reactive in certain substitution reactions.

3-Bromo-9H-fluoren-9-one: Contains a carbonyl group instead of a hydroxyl group, which significantly alters its chemical properties and reactivity.

9H-Fluorene: Lacks both the hydroxyl and bromine substituents, making it less versatile in chemical reactions.

Uniqueness: 3-Bromo-9H-fluoren-9-ol is unique due to the presence of both a bromine atom and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromo-9H-fluoren-9-ol is a brominated derivative of fluorenol, a compound known for its diverse biological activities. The introduction of a bromine atom at the 3-position significantly alters the chemical properties and biological interactions of the molecule. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C13H9BrO

- Molecular Weight : 273.11 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group (-OH) and a bromine atom attached to the fluorene core, which contributes to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group can donate hydrogen atoms, allowing it to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : The bromine atom may interact with active sites of enzymes, potentially inhibiting their activity. This property is significant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

- Cell Signaling Modulation : By interacting with various receptors and signaling pathways, this compound may influence cellular responses related to growth, apoptosis, and inflammation.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Properties : A study investigated the antioxidant capacity of various fluorenol derivatives, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in cultured human cells, suggesting its potential as a protective agent against oxidative damage .

- Anticancer Activity : In a preclinical study, this compound was tested against several cancer cell lines (e.g., breast and lung cancer). The compound showed IC50 values indicating potent cytotoxicity, particularly through the induction of apoptosis via mitochondrial pathways .

- Enzyme Interaction : Research focused on the inhibition of protein kinases by this compound revealed that it effectively blocked key enzymes involved in tumor growth signaling. This inhibition led to decreased proliferation rates in treated cancer cells .

Properties

CAS No. |

2038-90-6 |

|---|---|

Molecular Formula |

C13H9BrO |

Molecular Weight |

261.11 g/mol |

IUPAC Name |

3-bromo-9H-fluoren-9-ol |

InChI |

InChI=1S/C13H9BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13,15H |

InChI Key |

GYBYYSKYAJLEJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.